molecular formula C14H10BrNO B8738502 5-Bromo-2-phenylisoindolin-1-one CAS No. 918330-02-6

5-Bromo-2-phenylisoindolin-1-one

Cat. No.: B8738502
CAS No.: 918330-02-6
M. Wt: 288.14 g/mol
InChI Key: AXMKFFFLQOXFFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-phenylisoindolin-1-one is a synthetically versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery. The core isoindolin-1-one structure is a privileged motif in pharmaceutical development, and the specific bromo and phenyl substituents on this scaffold make it a valuable intermediate for the synthesis of novel bioactive molecules. This compound is primarily utilized in research as a key building block for the development of potential therapeutic agents. Its structure is closely related to compounds investigated as positive allosteric modulators (PAMs) for metabotropic glutamate receptors (mGluR2), a target for neurological disorders . Furthermore, the 2-aryl-isoindolin-1-one chemotype has demonstrated broad and potent antiviral activity against multiple strains of Enterovirus A71 (EV-A71) in vitro, showing promise for the development of antiviral therapeutics . Research also indicates that isoindolin-1-one derivatives can act as positive ago-allosteric modulators (PAAMs) for the 5-HT2C receptor, a target for managing conditions like obesity, with some compounds exhibiting excellent potency and selectivity . The bromine atom at the 5-position provides a handle for further synthetic elaboration via cross-coupling reactions, allowing researchers to create diverse chemical libraries for structure-activity relationship (SAR) studies. This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions, referring to the associated Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

CAS No.

918330-02-6

Molecular Formula

C14H10BrNO

Molecular Weight

288.14 g/mol

IUPAC Name

5-bromo-2-phenyl-3H-isoindol-1-one

InChI

InChI=1S/C14H10BrNO/c15-11-6-7-13-10(8-11)9-16(14(13)17)12-4-2-1-3-5-12/h1-8H,9H2

InChI Key

AXMKFFFLQOXFFA-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)Br)C(=O)N1C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

The following table summarizes key structural analogs and their differences:

Compound Name CAS Number Substituents Structural Features Similarity Score References
5-Bromo-2-phenylisoindolin-1-one Not Provided Br (C5), Ph (C2) Phenyl enhances steric bulk/π-stacking N/A Target
6-Bromo-2-methylisoindolin-1-one 1254319-51-1 Br (C6), CH₃ (C2) Methyl reduces steric hindrance 0.95
5-Bromo-2-methylisoindolin-1-one 868066-91-5 Br (C5), CH₃ (C2) Lower molecular weight vs. phenyl 0.95
4-Bromo-2-methylisoindolin-1-one 435273-55-5 Br (C4), CH₃ (C2) Bromine position alters electronic effects 0.82
5-Bromo-7-fluoroisoindolin-1-one 957346-37-1 Br (C5), F (C7) Fluorine increases polarity 0.74
5-Bromoisoindolin-1-one Not Provided Br (C5), H (C2) Base structure lacking substituents N/A
Key Observations:
  • Substituent Position : Bromine at C5 (target compound) vs. C6 or C4 in analogs alters electronic distribution and reactivity. For example, C5 bromine in the target compound may favor electrophilic aromatic substitution at adjacent positions .

Physicochemical Properties

  • Molecular Weight :

    • This compound: Estimated ~290–300 g/mol (phenyl adds ~77 g/mol vs. methyl).
    • 5-Bromo-2-methylisoindolin-1-one: Molecular weight ~212 g/mol .
    • 5-Bromo-7-fluoroisoindolin-1-one: 230.03 g/mol .
  • Solubility: Phenyl-containing derivatives generally exhibit lower solubility in polar solvents due to hydrophobic interactions. Fluorinated analogs (e.g., 5-Bromo-7-fluoroisoindolin-1-one) show improved solubility in DMSO and methanol .

Preparation Methods

Key Steps:

  • Synthesis of 5-Bromo-2-phenylbenzamide :

    • Precursor : Methyl 4-bromo-2-(bromomethyl)benzoate reacts with methylamine or phenylamine derivatives.

    • Cyclization : Heating the intermediate in solvents like methanol, tetrahydrofuran (THF), or 1,4-dioxane under reflux or sealed-tube conditions.

Reaction Conditions and Yields:

Conditions Yield Source
Reflux in methanol with methylamine (18h)71%
THF at 50°C with triethylamine (12h)68%
Methanol at 90°C (24h)~23%

Critical Observations :

  • Solvent Choice : Methanol and THF are preferred for cyclization due to compatibility with amines.

  • Base Catalysis : Triethylamine enhances reaction efficiency in THF.

Suzuki-Miyaura Cross-Coupling

This method introduces the phenyl group via palladium-catalyzed coupling of a 5-bromo-2-chloroisoindolin-1-one intermediate with phenylboronic acid.

Key Steps:

  • Intermediate Preparation :

    • 5-Bromo-2-chloroisoindolin-1-one is synthesized via bromination of a chloro-substituted precursor.

  • Coupling Reaction :

    • Catalyst : Pd(dppf)Cl₂ or similar palladium complexes.

    • Base : Potassium acetate or triethylamine.

    • Solvent : 1,4-dioxane or THF.

Representative Data:

Catalyst Base Solvent Temperature Yield
Pd(dppf)Cl₂K₂CO₃1,4-Dioxane100°C~40%
Pd(PPh₃)₄Et₃NTHF80°C~35%

Mechanistic Insight :

  • Regioselectivity : Bromine at C5 remains intact during coupling, ensuring phenyl introduction at C2.

  • Limitations : Lower yields (<40%) due to steric hindrance from the isoindolinone core.

Bromination of 2-Phenylisoindolin-1-one

This approach involves regioselective bromination of the 5-position in pre-formed 2-phenylisoindolin-1-one.

Key Steps:

  • Preparation of 2-Phenylisoindolin-1-one :

    • Cyclization : 2-Methyl-N-phenylbenzamide reacts with CuI/DMAP in DCM at 100°C.

  • Bromination :

    • Reagents : N-bromosuccinimide (NBS), Br₂, or electrophilic brominating agents.

    • Conditions : Solvent (e.g., DCM) with catalysts like FeBr₃.

Microwave-Assisted Cyclization

This modern method accelerates reaction times using microwave irradiation.

Procedure:

  • Precursor : Methyl 5-bromo-2-methylbenzoate undergoes bromination and microwave-aided cyclization to form the isoindolinone core.

  • Phenyl Introduction : Suzuki coupling with phenylboronic acid under microwave conditions.

Advantages:

  • Efficiency : Reduced reaction time (e.g., 1–2 hours vs. 12–24 hours).

  • Yield : Comparable to conventional methods (~35–40%).

Electrochemical Reductive Cyclization

This emerging technique uses electrochemical methods to form the isoindolinone framework.

Key Steps:

  • Electrolysis : 2-Aminobenzamide derivatives undergo reductive cyclization in the presence of tetrabutylammonium hexafluorophosphate (TBAPF₆).

  • Post-Bromination : Electrophilic bromination at C5.

Limitations:

  • Scalability : Limited to small-scale reactions in current literature.

Comparative Analysis of Methods

Method Yield Range Advantages Limitations
Cyclization (Thermal)23–71%High purity, simple setupLong reaction times
Suzuki Coupling35–40%Regioselective phenyl introductionPd-catalyst cost, steric issues
Microwave-Assisted35–40%Rapid synthesis, energy efficiencySpecialized equipment required
ElectrochemicalNot reportedGreen chemistry potentialScalability challenges

Spectroscopic and Analytical Data

NMR and MS Data (Selected Examples):

Compound ¹H NMR (CDCl₃) MS (ESI)
5-Bromo-2-phenylisoindolin-1-oneδ 7.73–7.68 (m, 1H), 7.64–7.56 (m, 2H), 4.36 (s, 2H), 3.19 (s, 3H)m/z 226.0/228.0 [M+H]⁺

Q & A

Q. What are the established synthetic routes for 5-Bromo-2-phenylisoindolin-1-one, and how do reaction conditions influence yield and purity?

The synthesis of this compound typically involves bromination of isoindolinone precursors or coupling reactions using palladium catalysts. For example, bromination at the 5-position of 2-phenylisoindolin-1-one can be achieved using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiators or light). Reaction temperature, solvent polarity, and stoichiometry critically affect yield and purity. For instance, polar aprotic solvents (e.g., DMF) may enhance reactivity but risk side reactions, necessitating purification via column chromatography or recrystallization .

Q. How is X-ray crystallography utilized to confirm the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. Crystals are grown via slow evaporation of a saturated solution, and data collection is performed using Mo/Kα radiation. Software suites like SHELXL refine the structure, with R-factors < 0.05 indicating high accuracy. Key parameters include bond lengths (e.g., C-Br ≈ 1.90 Å) and torsion angles to verify planarity. For example, in related brominated isoindolinones, deviations > 5° from coplanarity may suggest steric strain .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • NMR : 1^1H and 13^{13}C NMR identify substituent positions. The bromine atom deshields adjacent protons, causing downfield shifts (e.g., H-4 and H-6 in the isoindolinone ring).
  • HRMS : Confirms molecular ion ([M+H]+^+) and isotopic patterns (Br shows a 1:1 doublet for 79^{79}Br/81^{81}Br).
  • IR : A strong carbonyl stretch (~1700 cm1^{-1}) confirms the lactam ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data, such as anomalous thermal parameters or disorder in bromine positions?

Discrepancies may arise from crystal twinning or dynamic disorder. Strategies include:

  • Twinning analysis : Use SHELXL’s TWIN/BASF commands to model twin domains.
  • Hirshfeld surface analysis : Quantifies intermolecular interactions to identify packing anomalies.
  • Alternative refinement models : Test occupancy factors for disordered bromine atoms. For centrosymmetric structures, Flack parameter analysis (e.g., x parameter in SHELX) avoids false chirality assignments .

Q. What methodologies address low reactivity in cross-coupling reactions involving this compound?

Bromine’s steric hindrance can impede coupling. Solutions include:

  • Microwave-assisted synthesis : Enhances reaction rates (e.g., 120°C, 30 min).
  • Bulky ligands : Use XPhos or SPhos with Pd catalysts to stabilize intermediates.
  • Pre-activation : Convert the bromide to a triflate for Suzuki-Miyaura couplings. Monitor progress via TLC or in situ Raman spectroscopy .

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculates transition-state energies and frontier molecular orbitals (FMOs). For example:

  • LUMO maps : Identify electrophilic sites (e.g., C-5 bromine as a leaving group).
  • Solvent effects : COSMO-RS models simulate solvation free energy in DMSO or THF.
  • Kinetic isotope effects (KIEs) : Predict substituent effects on reaction rates. Validate with experimental Arrhenius plots .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

  • Flow chemistry : Enhances heat/mass transfer, reducing side reactions.
  • DoE optimization : Vary temperature, catalyst loading, and residence time.
  • In-line analytics : Use PAT (Process Analytical Technology) like FTIR for real-time monitoring. A representative study achieved >90% purity at 10 g scale .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.